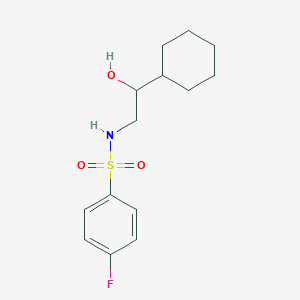
N-(2-cyclohexyl-2-hydroxyethyl)-4-fluorobenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-cyclohexyl-2-hydroxyethyl)-4-fluorobenzenesulfonamide, also known as CFTR(inh)-172, is a chemical compound that has gained significant attention in the field of scientific research. This compound has been found to exhibit potential therapeutic properties in the treatment of cystic fibrosis, a genetic disorder that affects the respiratory and digestive systems. CFTR(inh)-172 has been shown to inhibit the activity of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which is responsible for the movement of salt and water across cell membranes.
Wirkmechanismus
N-(2-cyclohexyl-2-hydroxyethyl)-4-fluorobenzenesulfonamide(inh)-172 inhibits the activity of the N-(2-cyclohexyl-2-hydroxyethyl)-4-fluorobenzenesulfonamide protein by binding to a specific site on the protein. This binding prevents the movement of chloride ions across cell membranes, which in turn leads to an increase in the hydration of airway surfaces. This increase in hydration can help to improve lung function in individuals with cystic fibrosis.
Biochemical and Physiological Effects:
N-(2-cyclohexyl-2-hydroxyethyl)-4-fluorobenzenesulfonamide(inh)-172 has been shown to have several biochemical and physiological effects. It inhibits the activity of the N-(2-cyclohexyl-2-hydroxyethyl)-4-fluorobenzenesulfonamide protein, which can help to improve lung function in individuals with cystic fibrosis. It has also been shown to increase the hydration of airway surfaces, which can help to reduce the viscosity of mucus and improve its clearance from the lungs.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-cyclohexyl-2-hydroxyethyl)-4-fluorobenzenesulfonamide(inh)-172 has several advantages for use in lab experiments. It is a potent and selective inhibitor of the N-(2-cyclohexyl-2-hydroxyethyl)-4-fluorobenzenesulfonamide protein, which makes it an ideal tool for studying the function of this protein. However, there are also some limitations to its use. N-(2-cyclohexyl-2-hydroxyethyl)-4-fluorobenzenesulfonamide(inh)-172 has a relatively short half-life, which means that it needs to be administered frequently in order to maintain its inhibitory effects. It is also relatively expensive compared to other inhibitors of the N-(2-cyclohexyl-2-hydroxyethyl)-4-fluorobenzenesulfonamide protein.
Zukünftige Richtungen
There are several future directions for the study of N-(2-cyclohexyl-2-hydroxyethyl)-4-fluorobenzenesulfonamide(inh)-172. One area of research is the development of more potent and selective inhibitors of the N-(2-cyclohexyl-2-hydroxyethyl)-4-fluorobenzenesulfonamide protein. Another area of research is the investigation of the potential use of N-(2-cyclohexyl-2-hydroxyethyl)-4-fluorobenzenesulfonamide(inh)-172 in the treatment of other diseases such as COPD and asthma. Additionally, the use of N-(2-cyclohexyl-2-hydroxyethyl)-4-fluorobenzenesulfonamide(inh)-172 in combination with other drugs for the treatment of cystic fibrosis is an area of active research.
Synthesemethoden
The synthesis of N-(2-cyclohexyl-2-hydroxyethyl)-4-fluorobenzenesulfonamide(inh)-172 involves several steps. The first step involves the reaction of 4-fluorobenzenesulfonyl chloride with cyclohexyl-2-hydroxyethylamine to form N-(2-cyclohexyl-2-hydroxyethyl)-4-fluorobenzenesulfonamide. The product is then purified using column chromatography to obtain pure N-(2-cyclohexyl-2-hydroxyethyl)-4-fluorobenzenesulfonamide(inh)-172.
Wissenschaftliche Forschungsanwendungen
N-(2-cyclohexyl-2-hydroxyethyl)-4-fluorobenzenesulfonamide(inh)-172 has been extensively studied for its potential therapeutic properties in the treatment of cystic fibrosis. It has been found to inhibit the activity of the N-(2-cyclohexyl-2-hydroxyethyl)-4-fluorobenzenesulfonamide protein, which is responsible for the movement of salt and water across cell membranes. This inhibition leads to an increase in the hydration of airway surfaces, which can help to improve lung function in individuals with cystic fibrosis. N-(2-cyclohexyl-2-hydroxyethyl)-4-fluorobenzenesulfonamide(inh)-172 has also been studied for its potential use in the treatment of other diseases such as chronic obstructive pulmonary disease (COPD) and asthma.
Eigenschaften
IUPAC Name |
N-(2-cyclohexyl-2-hydroxyethyl)-4-fluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20FNO3S/c15-12-6-8-13(9-7-12)20(18,19)16-10-14(17)11-4-2-1-3-5-11/h6-9,11,14,16-17H,1-5,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCNJUOCQQBEXNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(CNS(=O)(=O)C2=CC=C(C=C2)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] (E)-3-(4-ethoxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B2938980.png)
![1-(benzo[d]thiazol-2-yl)-N-cyclopropyl-5-isopropyl-1H-pyrazole-3-carboxamide](/img/structure/B2938982.png)
![(E)-2-(4-Chlorophenyl)-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)ethenesulfonamide](/img/structure/B2938987.png)
![{2-[4-(1,3-Benzoxazol-2-yl)-2-morpholinyl]ethyl}amine dihydrochloride](/img/no-structure.png)
![2-(2-chlorobenzyl)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazoline-1,5(2H,4H)-dione](/img/structure/B2938992.png)
![1-(2-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-oxoethyl)pyrrolidine-2,5-dione](/img/structure/B2938993.png)
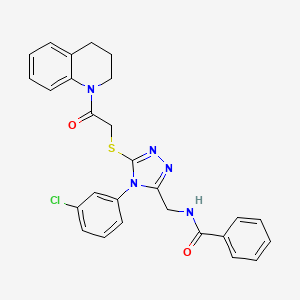
![3-(4-(4-chlorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(4-methoxybenzyl)propanamide](/img/structure/B2938995.png)
![N-(2-methyl-5-nitrophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2938996.png)

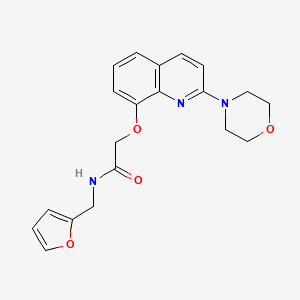
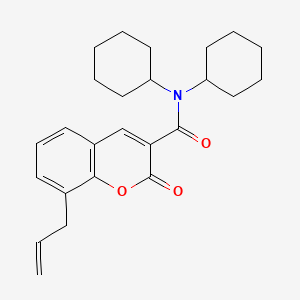
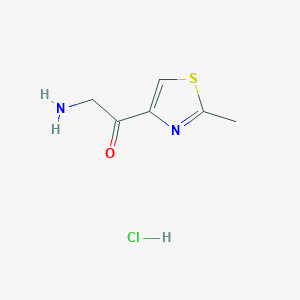
![3-(4-amino-3-fluorophenyl)-2-methylpyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2939002.png)